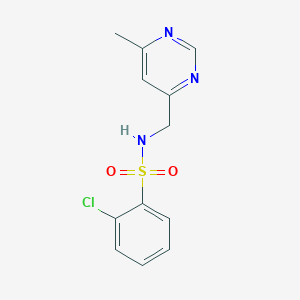

2-氯-N-((6-甲基嘧啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

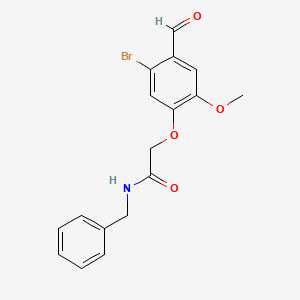

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.

科学研究应用

Anticancer Research

Field:

Oncology, specifically cancer drug development.

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

has demonstrated promising antiproliferative activity against hematological and solid tumor cell lines . Researchers have identified it as a potent Src/Abl kinase inhibitor, making it a potential candidate for cancer therapy.

Methods of Application:

Laboratory studies involve testing the compound’s efficacy against cancer cell lines. Researchers culture cancer cells and treat them with varying concentrations of the compound. They assess cell viability, proliferation, and apoptosis using techniques such as MTT assays, flow cytometry, and Western blotting. Additionally, in vivo studies using xenograft models evaluate tumor growth inhibition.

Results:

The compound exhibits excellent antiproliferative activity, inhibiting cancer cell growth. Quantitative data includes IC50 values (concentration required for 50% inhibition) and tumor volume reduction percentages. Statistical analyses compare treated groups to controls, assessing significance.

Kinase Inhibition Research

Field:

Biochemistry and drug discovery.

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

serves as a kinase inhibitor template. Researchers have explored its structure-activity relationship (SAR) to discover potent pan-Src kinase inhibitors . Notably, it shares structural similarities with dasatinib (BMS-354825), a clinically approved kinase inhibitor.

Methods of Application:

Researchers synthesize analogs of the compound, modifying its chemical structure. They evaluate binding affinity to kinases using biochemical assays (e.g., kinase activity assays, surface plasmon resonance). Cellular assays assess inhibition of kinase signaling pathways. X-ray crystallography provides insights into binding modes.

Results:

The compound demonstrates robust kinase inhibition, particularly against Src family kinases. Quantitative data includes binding constants (Kd), IC50 values, and selectivity profiles. Structural analyses reveal key interactions with kinase active sites.

Anti-Inflammatory Drug Development

Field:

Pharmacology and immunology.

Summary:

Researchers investigate 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide as a potential anti-inflammatory agent. Inflammation plays a role in various diseases (e.g., rheumatoid arthritis, inflammatory bowel disease).

Methods of Application:

In vitro studies assess the compound’s effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR. Animal models (e.g., mice, rats) induce inflammation (e.g., carrageenan-induced paw edema) and evaluate compound efficacy.

Results:

The compound reduces cytokine production and inflammation in vitro and in vivo. Quantitative data includes cytokine levels and paw edema measurements. Statistical analyses compare treated and control groups.

These applications highlight the versatility and potential impact of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide in scientific research. Researchers continue to explore its properties and applications across diverse fields . Source Source Source Source

属性

IUPAC Name |

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAMWNQCBHHCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(tert-butyl)benzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2690167.png)

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)

![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

![ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2690177.png)

![N-(tert-butyl)-2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2690181.png)

![2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine](/img/structure/B2690183.png)

![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)

![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)